molecular formula C8H5BrIN B1375697 7-Bromo-3-iodo-1H-indole CAS No. 793727-95-4

7-Bromo-3-iodo-1H-indole

Cat. No.: B1375697
CAS No.: 793727-95-4
M. Wt: 321.94 g/mol
InChI Key: ZMUHZDSLSUUPGS-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-indole is a compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 g/mol . This compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom at the 7th position and an iodine atom at the 3rd position of the indole ring . The InChI string of the compound is InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.94 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 0 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 15.8 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Bromo-3-iodo-1H-indole is utilized in palladium-catalyzed intramolecular cyclization, forming pyrroloquinolines and other cyclization products. This highlights its potential in complex organic synthesis and heterocyclic chemistry (Black, Keller, & Kumar, 1992).
  • It is an essential intermediate in the efficient synthesis of variously substituted indoles, particularly in the functionalization of the 7-position. This method is beneficial for creating indoles with diverse substituents (Charrier et al., 2006).
  • The compound is used in the synthesis of annulated gamma-carbolines and heteropolycycles, demonstrating its versatility in the construction of complex molecular frameworks (Zhang & Larock, 2003).

Natural Products and Bioactivity

  • This compound derivatives have been identified in natural products such as those isolated from the red alga Rhodophyllis membranacea. These compounds were evaluated for their cytotoxic and antifungal activities, indicating their potential in medicinal chemistry and drug discovery (Woolner et al., 2016).
  • This compound's derivatives are also explored for regioselective C(sp2)-H dual functionalization, which is a critical aspect of synthesizing bioactive molecules in pharmaceutical research (Moriyama, Ishida, & Togo, 2015).

Crystallography and Materials Science

  • Research involving this compound derivatives extends to the field of crystallography, where studies on the crystal structure and hydrogen bonding of such compounds provide insights valuable for material science and molecular engineering (Mphahlele, 2018).

Future Directions

Future research could focus on the synthesis and biological evaluation of 7-Bromo-3-iodo-1H-indole derivatives due to their potential as pharmaceutical compounds . Additionally, the compound’s electrooxidation performance as an anode catalyst in direct glucose fuel cells could be explored .

Properties

IUPAC Name

7-bromo-3-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUHZDSLSUUPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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